molecular formula C13H9F3O3 B11851309 2-(7-(Trifluoromethoxy)naphthalen-1-yl)acetic acid CAS No. 1261628-35-6

2-(7-(Trifluoromethoxy)naphthalen-1-yl)acetic acid

Cat. No.: B11851309
CAS No.: 1261628-35-6
M. Wt: 270.20 g/mol
InChI Key: MYSIPZPAESXIFC-UHFFFAOYSA-N
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Description

2-(7-(Trifluoromethoxy)naphthalen-1-yl)acetic acid is an organic compound that features a naphthalene ring substituted with a trifluoromethoxy group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Grignard reagents to introduce the trifluoromethoxy group, followed by a reaction with chloroacetic acid under neutralized conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(7-(Trifluoromethoxy)naphthalen-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(7-(Trifluoromethoxy)naphthalen-1-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(7-(Trifluoromethoxy)naphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethoxy group in 2-(7-(Trifluoromethoxy)naphthalen-1-yl)acetic acid imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

CAS No.

1261628-35-6

Molecular Formula

C13H9F3O3

Molecular Weight

270.20 g/mol

IUPAC Name

2-[7-(trifluoromethoxy)naphthalen-1-yl]acetic acid

InChI

InChI=1S/C13H9F3O3/c14-13(15,16)19-10-5-4-8-2-1-3-9(6-12(17)18)11(8)7-10/h1-5,7H,6H2,(H,17,18)

InChI Key

MYSIPZPAESXIFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)OC(F)(F)F)C(=C1)CC(=O)O

Origin of Product

United States

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